1,10-Decanediol dimethacrylate
Overview
Description
1,10-Decanediol dimethacrylate is a crosslinker with a hydrophobic spacer . It has the empirical formula C18H30O4 and a molecular weight of 310.43 .
Synthesis Analysis
While there isn’t specific information available on the synthesis of 1,10-Decanediol dimethacrylate, a related compound, 1,10-decanediol diacetate, has been synthesized from furfural in a green and efficient method. This method involves a tandem benzoin condensation and hydrodeoxygenation reaction .Molecular Structure Analysis
The molecular structure of 1,10-Decanediol dimethacrylate consists of a total of 51 bonds. There are 21 non-H bonds, 4 multiple bonds, 15 rotatable bonds, 4 double bonds, and 2 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
1,10-Decanediol dimethacrylate is a colorless liquid that contains less than 300 ppm HQ as a stabilizer. It should be stored at temperatures between 2-8°C . It has a molecular weight of 310.43 .Scientific Research Applications
Polymeric Monoliths for Liquid Chromatography 1,10-Decanediol dimethacrylate (1,10-DDDMA) is utilized in the synthesis of highly cross-linked monolithic capillary columns for reversed-phase liquid chromatography (RPLC) of small molecules. These monoliths demonstrate high permeability and column efficiencies, with minimal shrinking or swelling in solvents of different polarities, making them suitable for high-resolution separations in chromatographic applications (Liu, Tolley, & Lee, 2012).
Thermochemical Properties A thermochemical study of 1,10-decanediol revealed insights into its heat capacities, phase transitions, melting point, and thermal decomposition kinetics. Understanding these properties is crucial for its application in areas where temperature stability and behavior are critical (Li, Tan, Meng, & Song, 1999).
Dental Materials The compound has been studied in the context of dental materials, specifically in the evaluation of network characteristics and mechanical properties of resin and composite materials. This research aids in optimizing dental materials for better performance and durability (Fróes-Salgado et al., 2015).
Synthesis of Biodegradable Oligoesters The enzyme-catalyzed synthesis of aromatic-aliphatic oligoesters, using 1,10-decanediol, has been explored. These oligoesters have potential applications in personal and home care products, and the study contributes to the development of sustainable routes for their synthesis (Pellis et al., 2016).
Biodegradable Polyesters 1,10-Decanediol has been used in synthesizing novel biobased polyesters with improved mechanical and thermal properties. This research is significant for developing sustainable, biodegradable materials for various applications (Chebbi et al., 2019).
Separation Processes in Chemical Engineering The compound has been applied in modified retrograde crystallization processes, demonstrating its usefulness in the separation of binary solid mixtures and proving its efficacy in chemical engineering applications (Tai, You, & Wang, 2000).
Thermal Decomposition Studies Studies on the thermal decomposition of copolymers based on 1,10-decanediol dimethacrylate provide valuable information on their thermal stability and degradation profiles, which is essential for applications in high-temperature environments (Pielichowski et al., 1997).
Monolithic Stationary Phases for Chromatography The compound is also used in the preparation of vinylimidazole-based monolithic stationary phases for capillary liquid chromatography, highlighting its versatility in chromatographic applications (Lin & Fuh, 2018).
Synthesis of Triblock Copolymer It plays a role in the synthesis of triblock copolymer, demonstrating its importance in the field of polymer chemistry (Li et al., 2006).
Molecular Mobility Studies Research on the molecular mobility of spin-labelled copolymers containing 1,10-decanediol offers insights into the dynamics of polymer chains, crucial for applications where polymer flexibility and behavior are important (Sundholm et al., 1984).
Future Directions
properties
IUPAC Name |
10-(2-methylprop-2-enoyloxy)decyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O4/c1-15(2)17(19)21-13-11-9-7-5-6-8-10-12-14-22-18(20)16(3)4/h1,3,5-14H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZPQLZONWIQOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCCCCCOC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-92-9 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,10-decanediyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27813-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7044972 | |
Record name | 1,10-Decanediol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
1,10-Decanediol dimethacrylate | |
CAS RN |
6701-13-9 | |
Record name | Decanediol dimethacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6701-13-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,10-Decamethylene dimethacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006701139 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,10-decanediyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,10-Decanediol dimethacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-decanediyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.042 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,10-DECAMETHYLENE DIMETHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BU9449K3UC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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